In-Depth Technical Guide to 2,2,2-Trifluoroethanethiol: Properties, Reactions, and Applications
In-Depth Technical Guide to 2,2,2-Trifluoroethanethiol: Properties, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethanethiol (TFET), with the chemical formula CF₃CH₂SH, is a fluorinated thiol that has garnered significant interest in the fields of organic synthesis and drug development. The presence of the trifluoromethyl group imparts unique physicochemical properties, such as increased acidity compared to its non-fluorinated analogue, ethanethiol. These properties make it a valuable reagent in various chemical transformations, most notably in peptide and protein chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,2,2-trifluoroethanethiol, detailed experimental protocols for its key reactions, and a discussion of its applications, particularly in the context of drug development.
Physical and Chemical Properties
The introduction of fluorine atoms significantly alters the properties of organic molecules. In the case of 2,2,2-trifluoroethanethiol, the strong electron-withdrawing effect of the trifluoromethyl group has a profound impact on its acidity and reactivity.
Physical Properties
A summary of the key physical properties of 2,2,2-trifluoroethanethiol is presented in Table 1. It is a volatile, colorless liquid with a characteristic thiol odor.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃F₃S | [1] |
| Molecular Weight | 116.11 g/mol | [1] |
| Boiling Point | 34-35 °C | [1] |
| Density | 1.305 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.352 | [1] |
| Vapor Pressure | 7.85 psi at 20 °C | [1] |
| Flash Point | -24 °C | [1] |
Chemical Properties
The chemical behavior of 2,2,2-trifluoroethanethiol is largely dictated by the acidic nature of the thiol proton and the nucleophilicity of the resulting thiolate.
| Property | Value/Description | Reference(s) |
| pKa | 7.3 | [2] |
| Acidity | The trifluoromethyl group significantly increases the acidity of the thiol proton compared to ethanethiol (pKa ≈ 10.6). | [2] |
| Reactivity | Acts as a potent nucleophile in its deprotonated (thiolate) form. It is also susceptible to oxidation. | [3][4] |
| Solubility | Miscible with many organic solvents. |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of 2,2,2-trifluoroethanethiol and some of its characteristic reactions.
Synthesis of 2,2,2-Trifluoroethanethiol
A common method for the synthesis of 2,2,2-trifluoroethanethiol involves the nucleophilic substitution of a 2,2,2-trifluoroethyl halide or tosylate with a sulfur nucleophile, such as sodium hydrosulfide.
Reaction: CF₃CH₂X + NaSH → CF₃CH₂SH + NaX (where X = Cl, Br, I, or OTs)
Experimental Protocol:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium hydrosulfide (NaSH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Cool the solution in an ice bath.
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Slowly add a solution of 2,2,2-trifluoroethyl halide (e.g., 2,2,2-trifluoroethyl iodide) or tosylate in DMF to the stirred NaSH solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 70-110 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
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Purify the crude product by distillation to obtain 2,2,2-trifluoroethanethiol.
Oxidation to Bis(2,2,2-trifluoroethyl) Disulfide
Thiols can be readily oxidized to disulfides. A mild and efficient method utilizes hydrogen peroxide as the oxidant with a catalytic amount of iodine.
Reaction: 2 CF₃CH₂SH + H₂O₂ --(I₂ catalyst)--> CF₃CH₂S-SCH₂CF₃ + 2 H₂O
Experimental Protocol: [5]
-
To a stirred solution of 2,2,2-trifluoroethanethiol (1.0 mmol) in a suitable solvent (e.g., ethanol or acetonitrile), add a catalytic amount of iodine (I₂) (e.g., 5 mol%).
-
Slowly add a stoichiometric amount of hydrogen peroxide (H₂O₂) (30% aqueous solution, 1.0 mmol) to the mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude bis(2,2,2-trifluoroethyl) disulfide, which can be further purified by column chromatography if necessary.
S-Alkylation with an Alkyl Halide
The nucleophilic thiolate of 2,2,2-trifluoroethanethiol readily reacts with alkyl halides to form thioethers in a Williamson ether-like synthesis.
Reaction: CF₃CH₂SH + R-X + Base → CF₃CH₂S-R + Base·HX (where R is an alkyl group and X is a halide)
Experimental Protocol: [6]
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In a round-bottom flask, dissolve 2,2,2-trifluoroethanethiol (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.
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Add a base (e.g., potassium carbonate or triethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.
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Add the alkyl halide (e.g., methyl iodide, 1.1 equivalents) to the reaction mixture.
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Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.
-
After filtration, concentrate the organic phase under reduced pressure.
-
Purify the resulting crude thioether by column chromatography on silica gel.
Applications in Drug Development and Research
The unique properties of 2,2,2-trifluoroethanethiol make it a valuable tool in drug discovery and development, particularly in the field of peptide and protein chemistry.
One-Pot Native Chemical Ligation-Desulfurization
A significant application of 2,2,2-trifluoroethanethiol is its use as a thiol additive in one-pot native chemical ligation (NCL) followed by desulfurization.[7] This powerful strategy allows for the synthesis of large peptides and proteins from smaller, more accessible peptide fragments.
In this process, TFET facilitates the transthioesterification step of NCL. Following the ligation, a radical-mediated desulfurization of the cysteine residue at the ligation site to an alanine residue is performed in the same reaction vessel, streamlining the synthetic process.
References
- 1. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Trifluoroethanethiol: An Additive for Efficient One-Pot Peptide LigationââDesulfurization Chemistry - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. [PDF] Highly efficient one-pot ligation and desulfurization | Semantic Scholar [semanticscholar.org]
- 5. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient one-pot ligation and desulfurization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoroethanethiol: an additive for efficient one-pot peptide ligation-desulfurization chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
